molecular formula C10H20ClNO B1493286 2-chloro-N,N-dipropylbutanamide CAS No. 2098073-88-0

2-chloro-N,N-dipropylbutanamide

Cat. No.: B1493286
CAS No.: 2098073-88-0
M. Wt: 205.72 g/mol
InChI Key: KDACUHDGEOFCAI-UHFFFAOYSA-N
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Description

2-Chloro-N,N-dipropylbutanamide is an organic compound characterized by its molecular structure, which includes a chlorine atom, two propyl groups, and an amide group. This compound is part of the broader class of amides, which are known for their diverse applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N,N-dipropylbutanamide typically involves the reaction of 2-chlorobutanoic acid with dipropylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is heated under reflux to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N,N-dipropylbutanamide can undergo various chemical reactions, including:

  • Oxidation: The chlorine atom in the compound can be oxidized to form a chloroformate derivative.

  • Reduction: The amide group can be reduced to form an amine.

  • Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl) are commonly used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

  • Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH₃) are used for substitution reactions.

Major Products Formed:

  • Oxidation: Chloroformate derivatives.

  • Reduction: Amines.

  • Substitution: Hydroxyl or amino derivatives.

Scientific Research Applications

2-Chloro-N,N-dipropylbutanamide has several applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of various organic compounds.

  • Biology: It can be used as a reagent in biochemical assays to study enzyme activities.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

2-Chloro-N,N-dipropylbutanamide is similar to other amides such as 2-chloro-N,N-dimethylbutanamide and 2-chloro-N,N-dipropylnicotinamide. it is unique in its structure due to the presence of the propyl groups, which can influence its reactivity and biological activity. These structural differences can lead to variations in its applications and effectiveness compared to other compounds.

Comparison with Similar Compounds

  • 2-Chloro-N,N-dimethylbutanamide

  • 2-Chloro-N,N-dipropylnicotinamide

Properties

IUPAC Name

2-chloro-N,N-dipropylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20ClNO/c1-4-7-12(8-5-2)10(13)9(11)6-3/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDACUHDGEOFCAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C(CC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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